molecular formula C14H19N5 B12236207 N-cyclohexyl-N-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine

N-cyclohexyl-N-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No.: B12236207
M. Wt: 257.33 g/mol
InChI Key: SUMITSCXPHQDRM-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Properties

Molecular Formula

C14H19N5

Molecular Weight

257.33 g/mol

IUPAC Name

N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyrimidin-4-amine

InChI

InChI=1S/C14H19N5/c1-18(12-6-3-2-4-7-12)13-10-14(16-11-15-13)19-9-5-8-17-19/h5,8-12H,2-4,6-7H2,1H3

InChI Key

SUMITSCXPHQDRM-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C2=NC=NC(=C2)N3C=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine typically involves the condensation of hydrazinopyrimidines with acetylacetone or 1,1,3,3-tetramethoxypropane. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary but often include solvents like ethanol or methanol and may require heating or cooling to control the reaction rate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrimidinone derivative, while reduction could produce a dihydropyrimidine compound. Substitution reactions can result in various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclohexyl-N-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-N-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is unique due to its specific structure, which combines a pyrimidine ring with a pyrazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

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